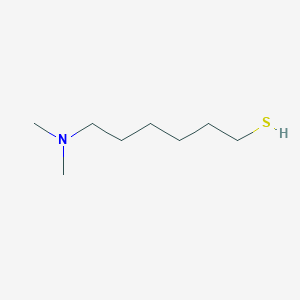

6-(Dimethylamino)hexane-1-thiol

Description

Properties

CAS No. |

68402-57-3 |

|---|---|

Molecular Formula |

C8H19NS |

Molecular Weight |

161.31 g/mol |

IUPAC Name |

6-(dimethylamino)hexane-1-thiol |

InChI |

InChI=1S/C8H19NS/c1-9(2)7-5-3-4-6-8-10/h10H,3-8H2,1-2H3 |

InChI Key |

ARFGPYQKHFAQIO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCCCS |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

6-(Dimethylamino)hexane-1-thiol plays a crucial role in the development of drug delivery systems and biomaterials.

Drug Delivery Systems

Thiol groups are essential for creating linkages in drug delivery systems. The compound can be used to form disulfide bonds that are sensitive to reducing environments, allowing for controlled release of therapeutic agents. For instance, thiol–disulfide chemistry has been widely used to conjugate drugs with targeting moieties to enhance specificity towards cancer cells .

Tissue Engineering

In tissue engineering, this compound can be incorporated into biodegradable polymers to improve their mechanical properties and biocompatibility. Its ability to form elastomers through thiol-ene click reactions enables the fabrication of scaffolds that mimic the extracellular matrix . These scaffolds can support cell growth and tissue regeneration, particularly in soft-tissue applications.

Polymer Science

The compound is utilized in synthesizing various polymeric materials through reactions involving its thiol group.

Synthesis of Amphiphilic Copolymers

This compound has been employed in the synthesis of amphiphilic copolymers that can encapsulate hydrophobic drugs for enhanced solubility and bioavailability. These copolymers are synthesized via ring-opening polymerization combined with reversible addition–fragmentation chain transfer polymerization, utilizing the thiol group for further functionalization .

Development of Photocurable Elastomers

The compound also serves as a key component in developing fast photocurable elastomers. These materials exhibit tunable properties suitable for various applications, including coatings and adhesives. The incorporation of this compound allows for rapid cross-linking under UV light, leading to materials with desirable mechanical properties .

Environmental Applications

In environmental chemistry, this compound can be used to develop sensors for detecting heavy metals and other pollutants.

Heavy Metal Detection

The thiol group has a high affinity for heavy metals, enabling the design of chemosensors that can selectively bind and detect metal ions in environmental samples. This application is crucial for monitoring pollution levels and ensuring environmental safety .

Case Studies

Several studies illustrate the practical applications of this compound:

Chemical Reactions Analysis

Thiol-Michael Addition Reactions

The thiol group undergoes rapid conjugate additions to electron-deficient alkenes (e.g., acrylates, maleimides) under base or nucleophilic initiators, forming stable thioether linkages. Key findings include:

-

Kinetic Insight : Initiators like DMPP (2,3-dimethyl-1-phenylphospholane) enhance reaction rates by lowering the thiol’s pKa, facilitating thiolate generation .

-

Steric Effects : The hexane chain minimally hinders reactivity, while the dimethylamino group stabilizes intermediates via weak hydrogen bonding .

Thiol-Thioester Exchange (TTE)

The compound participates in dynamic covalent chemistry, exchanging thioesters under pH control:

-

pH Dependency : Optimal exchange occurs at pH 7–9, where the thiolate (RS⁻) nucleophilically attacks thioesters. The dimethylamino group raises the thiol’s pKa (~9.5), slightly slowing TTE compared to simpler thiols .

Oxidation to Disulfides

The thiol oxidizes readily to disulfides (R-S-S-R) under ambient or oxidative conditions:

| Oxidizing Agent | Conditions | Yield | Byproducts | Source |

|---|---|---|---|---|

| O₂ (air) | RT, 24 hr | ~60% | Sulfinic acids | |

| H₂O₂ | CHCl₃, RT, 1 hr | >90% | None detected |

Alkylation of the Dimethylamino Group

The tertiary amine undergoes quaternization with alkyl halides, enhancing water solubility:

-

Reactivity : Quaternization proceeds quantitatively in THF at 60°C .

-

Applications : Forms cationic surfactants for micellar catalysis (e.g., Diels-Alder reactions) .

Nucleophilic Substitution in Micellar Media

In AOT/n-hexane reverse micelles, the thiol acts as a nucleophile in SₙAr reactions:

| Substrate | Micelle Size (W₀) | Rate Enhancement vs. Bulk Hexane | Source |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | 10 | 12× |

Complexation with Metal Ions

The thiol and amine groups chelate metals like Ce³⁺, enabling catalytic roles:

| Metal | Application | Observation | Source |

|---|---|---|---|

| Ce³⁺ | Deprotection of trityl-thiol adducts | 95% yield in 2 hr at RT |

Comparison with Similar Compounds

The following analysis compares 6-(Dimethylamino)hexane-1-thiol with structurally or functionally related thiols and hexane derivatives, emphasizing molecular structure, physicochemical properties, and applications.

Structural Analogs

Key Observations :

- Electron-Donating vs. Photoresponsive Groups: The dimethylamino group in this compound provides stronger electron-donating capabilities compared to photochromic azobenzene (HS-C6AZO), making it more suitable for tuning electronic interfaces rather than optical switching .

- Solubility: Polar tertiary amines improve solubility in solvents like dimethylformamide (DMF) or ethanol, whereas aromatic substituents (e.g., carbazole or phenoxy) reduce polarity and favor organic solvents .

- SAM Stability: Thiols with bulky groups (e.g., carbazole) may form less ordered SAMs due to steric hindrance, while linear alkyl thiols (e.g., 6-phenoxyhexane-1-thiol) achieve denser packing .

Reactivity and Functionalization

- Derivatization Potential: The amine group in this compound allows for further functionalization (e.g., quaternization or coordination with metal ions), unlike non-reactive phenoxy or azobenzene groups .

Hexane Derivatives with Alternative Functional Groups

Key Differences :

- Polarity and Reactivity: this compound is more polar than 6-phenyl-1-hexanol but less volatile than 1,3-dimethylamylamine due to the thiol group’s high molecular weight .

- Toxicity: Thiols generally exhibit higher toxicity compared to alcohols (e.g., 6-chloro-1-hexanol) but are less reactive than isocyanates (e.g., hexamethylene diisocyanate, ) .

Preparation Methods

Haloamine Precursors

The synthesis begins with 6-chloro-N,N-dimethylhexan-1-amine, a tertiary amine bearing a terminal chlorine atom. In the Xenova Limited patent, this intermediate is reacted with thiourea in ethanol under reflux conditions (78–80°C) for 12–24 hours. The thiourea acts as a sulfur donor, displacing the chloride ion via an Sₙ2 mechanism. The resulting isothiouronium salt is subsequently hydrolyzed using aqueous sodium hydroxide to yield the free thiol. This method achieves moderate yields (65–72%) and requires careful pH control during hydrolysis to prevent oxidation of the thiol group.

Thiolation Agents

Alternative sulfur sources, such as sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc), have been explored to improve reaction efficiency. Jaeger et al. demonstrated that substituting thiourea with KSAc in dimethylformamide (DMF) at 60°C reduces reaction times to 4–6 hours while maintaining yields at 68–75%. The use of polar aprotic solvents like DMF enhances nucleophilicity, facilitating faster substitution. However, these conditions necessitate inert atmospheres (e.g., nitrogen or argon) to prevent disulfide formation.

Reduction of Disulfide Derivatives

Disulfide intermediates offer a pathway to circumvent thiol instability during synthesis.

Disulfide Formation and Reduction

6-(Dimethylamino)hexane-1-disulfide is prepared by oxidizing the corresponding thiol using hydrogen peroxide (H₂O₂) or iodine (I₂). The disulfide is then reduced back to the thiol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF). Jaeger et al. reported that LiAlH₄ in THF at 0–5°C achieves near-quantitative reduction (95–98% yield) within 1 hour. This method is particularly advantageous for large-scale production, as it minimizes thiol degradation during purification.

Thiolation of Amines via Sulfur Transfer

Direct thiolation of pre-formed amines represents a streamlined approach.

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables the coupling of 6-(dimethylamino)hexan-1-ol with thiols. In a modified protocol by Jaeger et al., the alcohol is treated with thioacetic acid (TAA) under Mitsunobu conditions, yielding the thioacetate intermediate. Subsequent hydrolysis with methanolic HCl liberates the free thiol, achieving an overall yield of 70–78%.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via flash chromatography using silica gel and ethyl acetate/hexane (1:3 v/v) as the eluent. Gas chromatography-mass spectrometry (GC-MS) confirms purity (>98%), with a characteristic molecular ion peak at m/z 161.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 1.35–1.45 (m, 4H, CH₂), 1.55–1.65 (m, 2H, CH₂), 2.22 (s, 6H, N(CH₃)₂), 2.45 (t, 2H, J = 7.2 Hz, NCH₂), 1.72 (quin, 2H, J = 7.2 Hz, SCH₂CH₂), 2.52 (t, 2H, J = 7.2 Hz, SCH₂).

-

IR (neat): 2560 cm⁻¹ (S-H stretch), 2800–2950 cm⁻¹ (C-H stretch).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 12–24 | Simple reagents | Sensitive to oxidation |

| Disulfide Reduction | 95–98 | 1–2 | High yield | Requires disulfide intermediate |

| Mitsunobu Thiolation | 70–78 | 8–10 | Direct amine conversion | Costly reagents |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Dimethylamino)hexane-1-thiol, and what critical reaction conditions must be controlled?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 6-chloro-1-hexanol derivatives) using thiourea or sodium hydrosulfide. Key conditions include maintaining anhydrous environments to prevent hydrolysis, controlling reaction temperature (typically 60–80°C), and protecting the thiol group from oxidation using inert atmospheres (N₂ or Ar) . The dimethylamino group may require protection during synthesis, such as via protonation in acidic media to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for signals corresponding to the thiol proton (δ ~1.3–1.6 ppm, though often broad due to exchange) and dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) .

- FTIR : A weak S-H stretch near 2550 cm⁻¹ (often absent due to oxidation; use fresh samples) and C-N stretches at 1200–1350 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 147 (C₆H₁₅NS) and fragmentation patterns indicating loss of SH (34 amu) or N(CH₃)₂ (45 amu) .

Q. How can researchers mitigate oxidation of the thiol group during storage and handling?

- Methodological Answer : Store the compound under inert gas (argon) at –20°C, add stabilizing agents (e.g., 1% triethylamine or 0.1 M dithiothreitol), and use degassed solvents. Regular titration (e.g., Ellman’s assay) can quantify free thiol content to monitor degradation .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes for this compound, and what databases are most reliable?

- Methodological Answer : Retrosynthetic AI models (e.g., Template_relevance Reaxys) can predict feasible routes using halogenation or thiolation steps. Prioritize routes with high atom economy and minimal protection/deprotection steps. Validate predictions against experimental databases like Reaxys or PubChem, avoiding unreliable sources (e.g., BenchChem) .

Q. What experimental parameters are critical when studying the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- pH Control : The dimethylamino group (pKa ~10) must remain deprotonated to act as a ligand; use buffers (pH 7–9) to balance metal solubility and ligand activity.

- Oxygen Exclusion : Prevent thiol oxidation via Schlenk techniques or gloveboxes.

- Analytical Techniques : UV-Vis for metal-thiol charge-transfer bands (λ ~250–300 nm), EPR for paramagnetic complexes, and X-ray crystallography for structural confirmation .

Q. How should researchers address discrepancies in reported stability data for this compound across studies?

- Methodological Answer : Conduct controlled stability studies under varying conditions (temperature, O₂ levels, solvents) using quantitative methods:

- NMR Time-Course Analysis : Track thiol proton disappearance.

- HPLC-MS : Quantify degradation products (e.g., disulfides).

- Statistical Analysis : Use ANOVA to compare degradation rates under different conditions, ensuring replicates (n ≥ 3) to account for variability .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Step Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time).

- Intermediate Purification : Employ column chromatography or distillation to isolate intermediates (e.g., 6-chloro-1-hexanol derivatives) before thiolation .

- In Situ Protection : Temporarily protect the thiol group as a thioether (e.g., using trityl chloride) during amine-group reactions .

Data Presentation and Analysis Guidelines

- Tables/Figures : Use SI units, error bars (standard deviation), and clear labels. For spectral data, include peak assignments and baselines .

- Statistical Rigor : Specify statistical tests (e.g., t-tests for pairwise comparisons) and software (e.g., R, Python) used for analysis. Avoid overusing graphs; prioritize clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.